

# comparing 2-Amino-5-iodobenzoic acid with other iodoanthranilic acid isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-5-iodobenzoic acid

Cat. No.: B145736

[Get Quote](#)

## A Comparative Guide to Iodoanthranilic Acid Isomers for Researchers

For scientists and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision. Anthranilic acid and its derivatives are vital scaffolds in medicinal chemistry, known for their roles in synthesizing a wide range of pharmaceuticals.<sup>[1]</sup> <sup>[2]</sup> Among these, iodoanthranilic acids offer unique reactive properties for building complex molecules. This guide provides an objective comparison of **2-Amino-5-iodobenzoic acid** and its positional isomers, supported by physicochemical data and standardized experimental protocols.

The position of the iodine atom on the anthranilic acid ring significantly influences the molecule's electronic properties, acidity, and reactivity, making each isomer uniquely suited for different synthetic strategies.<sup>[3]</sup><sup>[4]</sup> Understanding these differences is key to leveraging their potential in drug discovery and organic synthesis.<sup>[5]</sup><sup>[6]</sup>

## Comparative Physicochemical Properties

The fundamental properties of the four main iodoanthranilic acid isomers are summarized below. These characteristics, such as melting point and solubility, are primary indicators for reaction setup, purification, and handling.

Property	2-Amino-3- iodobenzoic acid	2-Amino-4- iodobenzoic acid	2-Amino-5- iodobenzoic acid	2-Amino-6- iodobenzoic acid
CAS Number	20776-55-0[7]	20776-54-9[8]	5326-47-6[9]	20776-52-7[10]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub> [7]	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub> [8]	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub> [9]	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub> [10]
Molecular Weight	263.03 g/mol [7]	263.03 g/mol [8]	263.03 g/mol [9]	263.03 g/mol [10]
Appearance	White crystalline solid[11]	White to off-white solid	White to light yellow crystal powder	White crystalline solid[10]
Melting Point (°C)	176-179[11] or 207-211	208 (decomp.) [12]	219-221 (decomp.)[9]	162[10]
Water Solubility	Almost insoluble[11]	Poorly soluble	Insoluble	Insoluble[10]
Organic Solvents	Soluble in alcohol, ether, esters; slightly soluble in chloroform[11]	Soluble in DMSO	Soluble in alcohol, slightly in DMSO and Methanol	Soluble in ethanol and chloroform[10]

## Performance and Reactivity Insights

While direct, comprehensive comparative studies on the reactivity of all four isomers are not extensively documented in a single source, differences can be inferred from their structural properties and common applications. The position of the bulky, electron-withdrawing iodine atom and the electron-donating amino group dictates the electrophilic and nucleophilic character of the aromatic ring.

- 2-Amino-5-iodobenzoic acid:** This is the most commonly cited isomer. The para-position of the iodine to the amino group makes it a versatile intermediate. It is widely used in the synthesis of pharmaceuticals, including anti-inflammatory agents, and as a precursor for imaging agents.[13]

- 2-Amino-3-iodobenzoic acid: With iodine positioned ortho to the amino group, steric hindrance can play a significant role in its reactions. This isomer is a valuable intermediate for creating highly substituted aromatic compounds and specific heterocyclic systems.[11]
- 2-Amino-4-iodobenzoic acid: The iodine atom's meta-position relative to the amino group influences the electronic distribution, affecting substitution reactions on the ring. It serves as a precursor in various organic syntheses where this specific substitution pattern is required. [12]
- 2-Amino-6-iodobenzoic acid: Similar to the 3-iodo isomer, the ortho-positioning of the iodine relative to the amino group introduces steric effects that can be exploited for regioselective synthesis. It is used as an intermediate in drug synthesis and research.[10]

These isomers are crucial starting materials for synthesizing more complex molecules, such as quinazolinones and other heterocycles, through reactions involving the amino and carboxylic acid functionalities.[14]

## Experimental Protocols

The synthesis and characterization of iodoanthranilic acids are fundamental procedures for their application. Below are detailed, representative experimental protocols.

### Synthesis of 2-Amino-5-iodobenzoic Acid via Direct Iodination

Objective: To synthesize **2-Amino-5-iodobenzoic acid** by the direct iodination of 2-aminobenzoic acid (anthranilic acid) using molecular iodine and an oxidizing agent.

Methodology:

- Reaction Setup: In a reaction vessel, dissolve 2-aminobenzoic acid (1.0 eq.) and molecular iodine (0.5 eq.) in glacial acetic acid.
- Reagent Addition: While stirring the mixture at room temperature (20°C) or elevated temperature (e.g., 50°C), add a 30% aqueous solution of hydrogen peroxide (1.0-2.0 eq.) dropwise.[15][16]

- Reaction: Stir the reaction mixture for a period of 1 to 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
- Purification: Collect the crystals by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield high-purity **2-Amino-5-iodobenzoic acid**.[\[16\]](#)

## Synthesis of an Iodoanthranilic Acid Isomer via Sandmeyer Reaction

Objective: To prepare an iodoanthranilic acid isomer by diazotization of the corresponding aminobenzoic acid followed by substitution with iodide. This is a general method applicable for synthesizing isomers where direct iodination is not regioselective.[\[17\]](#)[\[18\]](#)

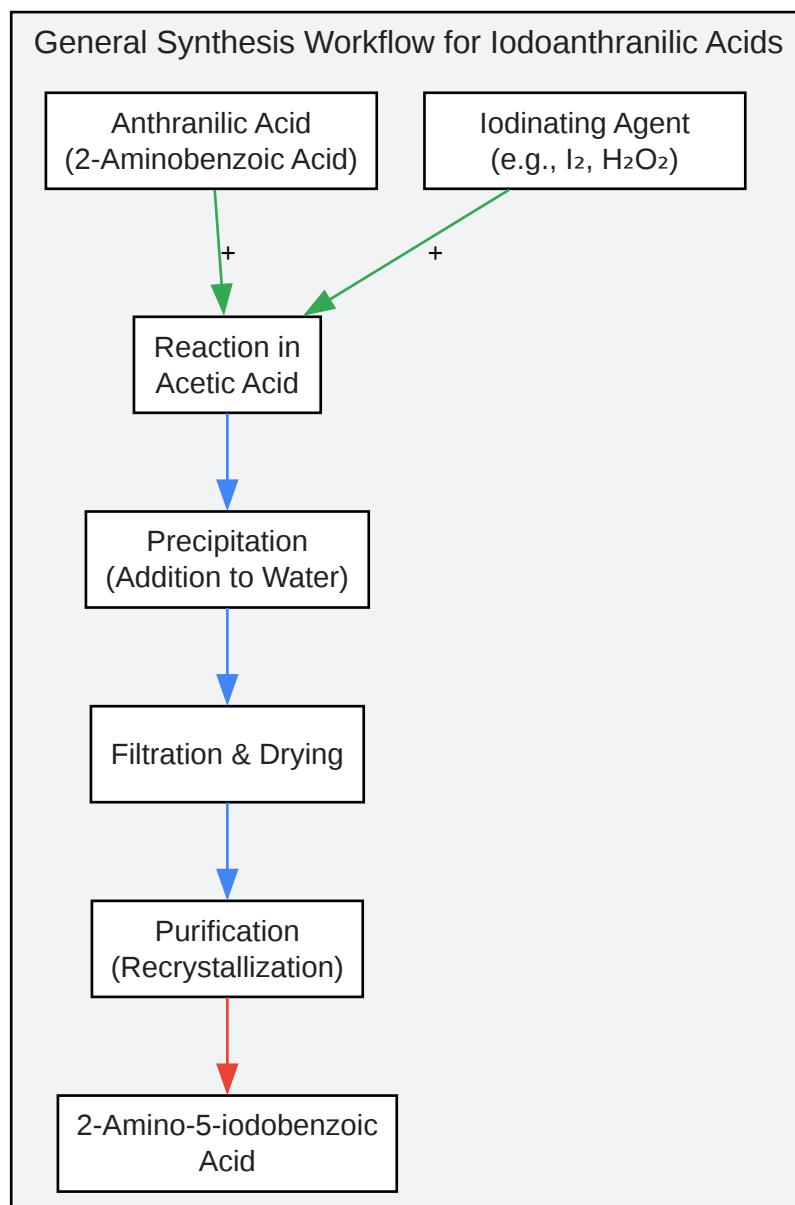
### Methodology:

- Diazotization: Dissolve the starting aminobenzoic acid (e.g., anthranilic acid) in an aqueous solution of a strong acid like HCl or H<sub>2</sub>SO<sub>4</sub>. Cool the solution to 0-5°C in an ice bath.[\[19\]](#)
- Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) dropwise to the acidic amine solution while maintaining the temperature between 0-5°C. Stir for 5-10 minutes.[\[18\]](#)[\[19\]](#)
- Iodide Substitution: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (nitrogen gas evolution) will be observed.[\[18\]](#)
- Reaction Completion: Allow the mixture to stand at room temperature for 5-10 minutes and then gently warm it (e.g., on a steam bath) to ensure the complete decomposition of the diazonium salt.[\[19\]](#)
- Product Isolation and Purification: Cool the mixture to precipitate the crude product. Collect the solid by filtration. The crude product can be purified by washing and subsequent

recrystallization. A small amount of sodium bisulfite may be added to remove any excess elemental iodine.[19]

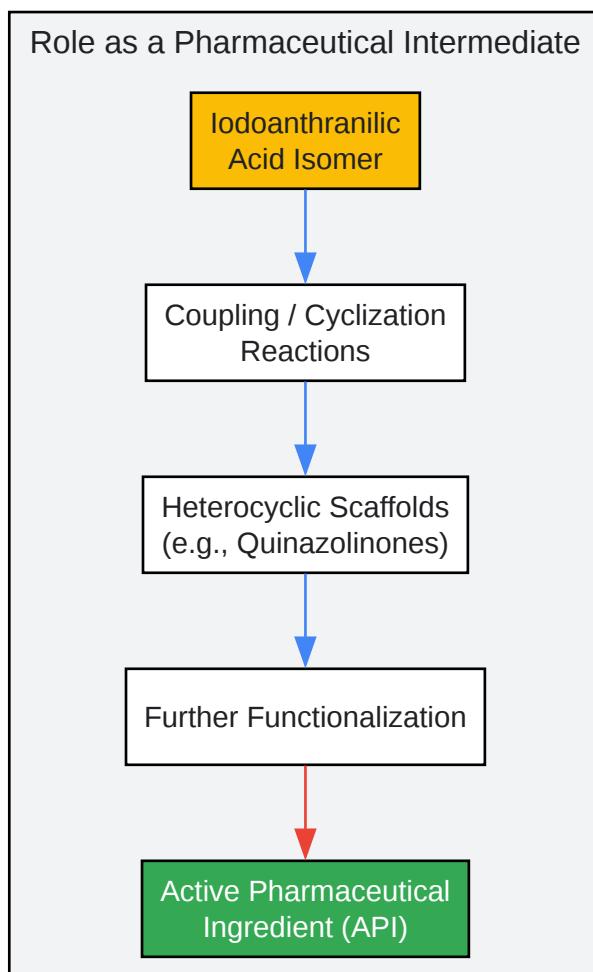
## Visualized Workflows and Pathways

To further clarify the synthetic routes and applications, the following diagrams illustrate key processes.



[Click to download full resolution via product page](#)

Caption: Workflow for the direct iodination of anthranilic acid.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from an isomer to a potential API.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the chemical reactivity differences between M - Toluic Acid and its isomers? - Blog [evergreensinochem.com]
- 5. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-3-iodobenzoic acid | C7H6INO2 | CID 282070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-iodo-benzoic acid | C7H6INO2 | CID 22724780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chembk.com [chembk.com]
- 11. 2-amino-3-iodo-benzoic acid [chembk.com]
- 12. echemi.com [echemi.com]
- 13. 2-Amino-3-Iodobenzoic Acid | Properties, Uses, Safety, Supplier China – High Purity Chemical Manufacturer [iodobenzene.ltd]
- 14. Reaction of anthranilic acid amides with cyclic anhydrides | Semantic Scholar [semanticscholar.org]
- 15. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 16. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 17. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods\_Chemicalbook [chemicalbook.com]
- 18. texiumchem.com [texiumchem.com]
- 19. scribd.com [scribd.com]
- To cite this document: BenchChem. [comparing 2-Amino-5-iodobenzoic acid with other iodoanthranilic acid isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145736#comparing-2-amino-5-iodobenzoic-acid-with-other-iodoanthranilic-acid-isomers>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)